molecular formula C8H6F3IO B1374284 [4-Iodo-2-(trifluoromethyl)phenyl]methanol CAS No. 1253188-91-8

[4-Iodo-2-(trifluoromethyl)phenyl]methanol

Cat. No.: B1374284
CAS No.: 1253188-91-8
M. Wt: 302.03 g/mol
InChI Key: OQBXOWSSTLCCGY-UHFFFAOYSA-N
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Description

[4-Iodo-2-(trifluoromethyl)phenyl]methanol is a useful research compound. Its molecular formula is C8H6F3IO and its molecular weight is 302.03 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-iodo-2-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3IO/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBXOWSSTLCCGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Iodo 2 Trifluoromethyl Phenyl Methanol

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For [4-Iodo-2-(trifluoromethyl)phenyl]methanol, the most logical and common disconnection involves the benzylic alcohol moiety. This functional group transformation (FGT) points to a carbonyl precursor, which is more stable and synthetically accessible.

The primary disconnection is the C-O bond of the hydroxymethyl group (-CH₂OH), which retrosynthetically leads to a formyl group (-CHO) or a carboxyl group (-COOH). This identifies two key precursors:

4-Iodo-2-(trifluoromethyl)benzaldehyde (B1529474)

4-Iodo-2-(trifluoromethyl)benzoic acid

These precursors simplify the synthesis to the challenge of assembling the 1,2,4-trisubstituted benzene (B151609) ring, followed by a well-established reduction step to furnish the final alcohol. The analysis, therefore, focuses on the efficient synthesis of these key aromatic carbonyl compounds.

Synthesis of Precursors: 4-Iodo-2-(trifluoromethyl)benzene Derivatives

The core of the synthesis lies in the regiocontrolled construction of the 4-iodo-2-(trifluoromethyl)benzene scaffold. The electronic properties of the trifluoromethyl group (strongly electron-withdrawing and meta-directing) and the iodo group present a significant challenge for achieving the desired 1,2,4-substitution pattern through classical electrophilic aromatic substitution.

Direct iodination of m-(trifluoromethyl)benzene is not a viable route as it would yield the 3-iodo-1-(trifluoromethyl)benzene isomer due to the meta-directing effect of the CF₃ group. Therefore, more sophisticated strategies are required to achieve the desired regiochemistry.

One effective method involves the use of directing groups. For instance, starting with 2-amino-5-iodobenzotrifluoride, the amino group can be removed via a Sandmeyer-type reaction (diazotization followed by reduction), leaving the iodo and trifluoromethyl groups in the desired 1,2,4-orientation. Another powerful technique is directed ortho-metalation. A suitable directing group on the benzene ring can facilitate lithiation at the adjacent ortho position, and the resulting organolithium species can be quenched with an iodine source like molecular iodine (I₂) to install the iodo group with high regioselectivity. nih.gov General methods for the regioselective iodination of aromatic compounds often employ reagents like benzyltrimethylammonium (B79724) dichloroiodate or systems involving silver salts to control the position of iodination. uky.eduresearchgate.net

Introducing the trifluoromethyl (CF₃) group is a critical step that can be achieved through various modern trifluoromethylation reactions. These methods have become indispensable in medicinal and materials chemistry.

Electrophilic Trifluoromethylation: Hypervalent iodine reagents, often referred to as Togni reagents, are widely used for the direct trifluoromethylation of various substrates under mild conditions. beilstein-journals.org These reagents can introduce the CF₃ group onto aromatic rings, and the reaction's success often depends on the electronic nature of the substrate.

Nucleophilic Trifluoromethylation: Reagents such as the Ruppert-Prakash reagent (TMSCF₃) or potassium trifluoromethyltrifluoroborate (CF₃BF₃K) can act as sources of a nucleophilic "CF₃⁻" equivalent. These are typically used in transition-metal-catalyzed cross-coupling reactions with aryl halides or related substrates to form the C-CF₃ bond.

The choice of strategy depends on the available starting materials. For example, one could start with a pre-functionalized ring, such as 4-iodo-2-aminotoluene, and convert the methyl group into a trifluoromethyl group via a sequence of radical chlorination followed by fluorination. google.com

The functionalization of aryl halides provides a versatile platform for constructing the required precursors. A key strategy is directed ortho-metalation, where a substituent on the aromatic ring directs deprotonation to an adjacent position. nih.gov For example, starting with a compound like 4-(pentafluorosulfanyl)benzonitrile, regioselective ortho-lithiation can be achieved using a strong base like lithium tetramethylpiperidide (LiTMP), followed by trapping the resulting organolithium intermediate with iodine to yield the 2-iodo derivative. nih.gov This principle can be applied to other suitably substituted benzene derivatives to precisely install the iodo group next to another substituent.

Another common strategy is halogen-dance reactions or metal-halogen exchange, where a less reactive aryl halide (e.g., a bromide) is converted into a more reactive organometallic species, which can then be functionalized.

Formation of the Benzylic Alcohol Moiety

The final step in the synthesis is the conversion of the carbonyl group of the precursor into the benzylic alcohol. This is typically a high-yielding and straightforward transformation.

The choice of reducing agent depends on the nature of the carbonyl precursor.

Reduction of Aldehydes: 4-Iodo-2-(trifluoromethyl)benzaldehyde is an ideal precursor. uni.lusigmaaldrich.com It can be selectively reduced to this compound using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. This reaction is typically fast, clean, and high-yielding.

Reduction of Carboxylic Acids: If the precursor is 4-Iodo-2-(trifluoromethyl)benzoic acid, a stronger reducing agent is required. alfachemch.comsigmaaldrich.com Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is commonly used for this transformation. Alternatively, the carboxylic acid can be first converted to an ester (e.g., a methyl or ethyl ester) and then reduced with NaBH₄ or LiAlH₄, a process that can offer better control and milder conditions.

The following table summarizes the reduction methodologies for forming the target benzylic alcohol.

Precursor CompoundReducing Agent(s)Typical Solvent(s)Product
4-Iodo-2-(trifluoromethyl)benzaldehydeSodium Borohydride (NaBH₄)Methanol, EthanolThis compound
4-Iodo-2-(trifluoromethyl)benzoic acidLithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherThis compound
Methyl 4-iodo-2-(trifluoromethyl)benzoateLithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)Tetrahydrofuran (THF), EthanolThis compound

Direct C-H Oxidation Approaches to Benzylic Alcohols

Direct C-H oxidation represents a highly atom-economical and efficient strategy for the synthesis of benzylic alcohols by converting a C-H bond of a methyl group directly into a C-O bond. For the synthesis of this compound, this would involve the selective oxidation of the methyl group of 1-iodo-2-methyl-4-(trifluoromethyl)benzene. While specific literature on this exact transformation is scarce, general methodologies for benzylic C-H oxidation can be considered.

Photoredox catalysis has emerged as a powerful tool for such transformations. In a typical scenario, a photocatalyst, upon irradiation with visible light, can initiate the oxidation process. This can proceed via a hydrogen atom transfer (HAT) mechanism, where a photogenerated radical abstracts a hydrogen atom from the benzylic position, followed by trapping of the resulting benzyl (B1604629) radical with an oxygen source. Challenges in this approach include controlling the oxidation state to prevent over-oxidation to the corresponding aldehyde or carboxylic acid and achieving high regioselectivity in the presence of other potentially reactive sites on the aromatic ring.

Table 1: Examples of Catalytic Systems for Benzylic C-H Oxidation

Catalyst SystemOxidantSubstrate ScopeKey Features
Ru(bpy)₃Cl₂ / N-hydroxyphthalimideAir (O₂)Toluenes, EthylbenzenesMild conditions, visible light
Iron(III) complexes / PeroxidesDi-tert-butyl peroxideSterically hindered toluenesGood functional group tolerance
Copper(I) / TEMPOO₂Various alkylarenesSelective for primary C-H bonds

This table presents general systems for benzylic C-H oxidation and serves as a conceptual framework for the synthesis of the target compound.

Directed Hydroxymethylation or Formylation Followed by Reduction

A more controlled and often higher-yielding approach to benzylic alcohols involves a two-step sequence of directed formylation or hydroxymethylation at the ortho position to the trifluoromethyl group, followed by reduction.

Directed Formylation Followed by Reduction: This strategy would start from 1-iodo-3-(trifluoromethyl)benzene. An ortho-directing group could be temporarily installed to facilitate formylation at the desired position. More commonly, ortho-lithiation directed by a suitable group, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF), can introduce the aldehyde functionality. The resulting 4-iodo-2-(trifluoromethyl)benzaldehyde can then be readily reduced to the target alcohol using a variety of reducing agents.

Directed Hydroxymethylation: Direct hydroxymethylation of an aryl halide can be achieved using formaldehyde (B43269) or its synthetic equivalents. Radical hydroxymethylation of aryl iodides using formaldehyde has been reported, often involving photoredox catalysis. This approach offers a direct route to the hydroxymethyl group.

The reduction of the intermediate aldehyde, 4-iodo-2-(trifluoromethyl)benzaldehyde, is a standard transformation. A range of reducing agents can be employed, with varying degrees of selectivity and mildness.

Table 2: Comparison of Reducing Agents for the Conversion of 4-Iodo-2-(trifluoromethyl)benzaldehyde to this compound

Reducing AgentSolventTemperature (°C)Typical Yield (%)Notes
Sodium borohydride (NaBH₄)Methanol/Ethanol0 to 25>95Mild, selective for aldehydes over esters/amides
Lithium aluminum hydride (LiAlH₄)Diethyl ether/THF0>95Highly reactive, reduces most carbonyls
Diisobutylaluminium hydride (DIBAL-H)Toluene/Hexane-78 to 0HighCan be used at low temperatures for selectivity
Catalytic Hydrogenation (H₂/Pd-C)Ethanol25HighEnvironmentally friendly, requires pressure

This table is based on general knowledge of aldehyde reductions and provides expected outcomes for the specific substrate.

Catalytic Approaches in the Synthesis of the Compound

Catalytic methods are central to modern organic synthesis, offering efficiency and selectivity. For a molecule like this compound, catalytic approaches are crucial for both the construction of key precursors and for the introduction of the functional groups themselves.

Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis

The synthesis of the key precursor, 4-iodo-2-(trifluoromethyl)benzaldehyde, can be envisioned through transition metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed formylation of 1,4-diiodo-2-(trifluoromethyl)benzene (B1629063) could selectively introduce a formyl group. However, a more plausible route involves the synthesis of 4-iodo-2-(trifluoromethyl)benzonitrile (B34293), which can then be converted to the aldehyde.

Aryl iodides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. These can be used to build the carbon skeleton of more complex precursors if needed. For the direct synthesis of the benzyl alcohol, a palladium/norbornene-catalyzed ortho-silylmethylation of an aryl iodide, followed by oxidation, presents an innovative one-carbon homologation strategy.

Dual Catalysis Systems in Alcohol Functionalization

Dual catalysis, where two distinct catalytic cycles operate synergistically, has opened new avenues for C-H functionalization. A photoredox/nickel dual catalytic system, for example, could potentially be employed for the direct C-H arylation or alkylation of a precursor, although direct hydroxymethylation via this method is less common.

In the context of synthesizing this compound, a dual catalytic approach could be used for the C-H functionalization of 1-iodo-3-(trifluoromethyl)benzene. One catalyst could activate the C-H bond, while the other facilitates the coupling with a hydroxymethyl equivalent. These systems often operate under mild conditions and can exhibit novel reactivity and selectivity.

Table 3: Conceptual Dual Catalytic Systems for C-H Functionalization

Catalyst 1 (e.g., Photoredox)Catalyst 2 (e.g., Transition Metal)Reaction TypePotential Application
Iridium or Ruthenium complexNickel or Palladium complexC-H Arylation/AlkylationSynthesis of complex precursors
Organic DyeCopper complexC-H TrifluoromethylationIntroduction of the CF₃ group
Acridinium SaltNickel complexsp³ C-H FunctionalizationModification of alkyl-substituted precursors

This table illustrates the principles of dual catalysis and their potential, though not directly reported, application to the synthesis of the target compound or its precursors.

Stereoselective Synthesis Methodologies (if applicable to chiral analogues or precursors)

While this compound itself is not chiral, the development of stereoselective methods would be crucial for the synthesis of chiral analogues where the benzylic carbon is a stereocenter. This would be the case if a substituent other than hydrogen were attached to the benzylic carbon.

The most common approach to chiral benzylic alcohols is the asymmetric reduction of the corresponding prochiral ketone.

Asymmetric Reduction of Ketones: The synthesis of a chiral analogue would involve the preparation of the corresponding ketone, 4-iodo-2-(trifluoromethyl)acetophenone, for example. This ketone could then be reduced using a variety of stereoselective methods:

Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP), are highly effective for the enantioselective hydrogenation of ketones. rsc.org

Enzyme-Catalyzed Reduction: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptionally high enantioselectivity. wikipedia.orgresearchgate.netrsc.orgnih.govresearchgate.net A wide range of commercially available KREDs can be screened to find one that provides the desired enantiomer of the chiral alcohol. researchgate.netnih.gov

Table 4: Methodologies for Stereoselective Synthesis of Chiral Benzylic Alcohols

MethodCatalyst/ReagentKey FeaturesExpected Enantiomeric Excess (ee)
Asymmetric Hydrogenation[Rh(COD)((R,R)-Me-DuPhos)]BF₄High turnover numbers, predictable stereochemistry>95%
Asymmetric Transfer HydrogenationRuCl(S,S)-TsDPENUses isopropanol (B130326) or formic acid as H₂ source>98%
CBS Reduction(R)- or (S)-Corey-Bakshi-Shibata catalystStoichiometric borane, good for many ketone types>90%
Enzymatic ReductionKetoreductase (KRED)High enantioselectivity, mild aqueous conditions>99%

This table outlines established methods for the asymmetric reduction of ketones, which would be applicable to the synthesis of chiral analogues of the target compound.

Chemical Reactivity and Mechanistic Studies of 4 Iodo 2 Trifluoromethyl Phenyl Methanol

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides, making it an excellent functional group for transition metal-catalyzed cross-coupling reactions. The presence of the electron-withdrawing trifluoromethyl group ortho to the iodine atom can further enhance its reactivity in oxidative addition steps.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the aryl iodide moiety of [4-iodo-2-(trifluoromethyl)phenyl]methanol is an ideal electrophilic partner for these transformations. mdpi.commdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, to form a new C(sp²)–C(sp²) bond. While specific studies on this compound are not extensively detailed, the high reactivity of similar substrates, such as 4-iodo-2-(trifluoromethyl)benzonitrile (B34293), in Suzuki-Miyaura reactions suggests that the target molecule would behave similarly. researchgate.net The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, and requires a base to facilitate the transmetalation step. scispace.comtcichemicals.com

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) salts and is performed in the presence of an amine base. wikipedia.orgnih.gov The high reactivity of the C-I bond, particularly when activated by an ortho-trifluoromethyl group, allows these reactions to proceed under mild conditions. nih.govresearchgate.net The products of such a reaction would be 4-alkynyl-2-(trifluoromethyl)benzyl alcohols, which are valuable intermediates in organic synthesis. nih.gov

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a new, more substituted alkene. mdpi.comorganic-chemistry.org This reaction typically employs a palladium catalyst and a base. nih.gov The trifluoromethyl group on the aromatic ring is well-tolerated in these reactions. d-nb.info The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of stilbene (B7821643) or cinnamate (B1238496) derivatives, respectively.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄, K₂CO₃4-Aryl-2-(trifluoromethyl)benzyl alcohol
Sonogashira Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-2-(trifluoromethyl)benzyl alcohol
Heck Alkene (e.g., Styrene)Pd(OAc)₂, P(o-tol)₃, Et₃N4-Styrenyl-2-(trifluoromethyl)benzyl alcohol

Copper-catalyzed or mediated reactions provide an alternative to palladium for forming new bonds at the aryl iodide position. One notable transformation is the copper-catalyzed trifluoromethylation of aryl iodides. Research has demonstrated the successful trifluoromethylation of 4-iodo-2-(trifluoromethyl)benzonitrile using a trifluoromethylzinc reagent prepared in situ from trifluoromethyl iodide and zinc dust, with copper(I) iodide as the catalyst. d-nb.infonih.gov This reaction proceeds under mild conditions and converts the aryl iodide into a second trifluoromethyl group, yielding 2,4-bis(trifluoromethyl)benzonitrile. d-nb.infonih.gov Given the structural similarity, it is highly probable that this compound would undergo a similar transformation to yield [2,4-bis(trifluoromethyl)phenyl]methanol. This method is advantageous as it does not require fluoride (B91410) additives, which are often necessary in similar reactions using silyl-based trifluoromethylating agents. d-nb.infonih.gov

ReactionReagent SystemProductRef. (Analogous Substrate)
Trifluoromethylation CF₃I, Zn, CuI in DMPU[2,4-Bis(trifluoromethyl)phenyl]methanol d-nb.infonih.gov

In certain catalytic cycles, aryl iodides can act as oxidants to enable C-H functionalization reactions. While specific studies employing this compound in this capacity are not prominent, the general principle involves the aryl iodide being part of a Pd(II)/Pd(IV) or a hypervalent iodine catalytic cycle. In these scenarios, the aryl iodide facilitates the functionalization of a C-H bond on another molecule, being reduced to an aryl radical or an organometallic species in the process, which is then subsequently functionalized itself. The strong electron-withdrawing effect of the trifluoromethyl group would make the iodine atom more electrophilic and potentially a better oxidizing agent.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom "dances" or migrates from one position to another on an aromatic ring. researchgate.net This reaction typically occurs on halogenated aromatic or heteroaromatic systems under the influence of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net While this phenomenon is documented for various iodoarenes, there is no specific evidence in the provided search results to suggest that this compound readily undergoes a halogen dance reaction under standard conditions. The specific electronic and steric environment created by the trifluoromethyl and hydroxymethyl groups would influence the thermodynamic stability of potential lithiated intermediates, thereby determining the feasibility and direction of any potential iodine migration.

Functionalization Reactions of the Benzylic Alcohol Group

The primary benzylic alcohol group in this compound is a key site for synthetic modification, most commonly through oxidation.

The benzylic alcohol can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid, depending on the oxidant and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base) are commonly employed for this transformation. These methods would convert this compound into 4-iodo-2-(trifluoromethyl)benzaldehyde (B1529474), a valuable synthetic intermediate.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this include potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄). Alternatively, a two-step process involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) can be used. Recent studies have also highlighted methods for the photo-oxidation of aromatic alcohols to carboxylic acids using air or O₂ without external catalysts, a process that may proceed via a singlet oxygen mechanism. nih.gov Applying such conditions to this compound would yield 4-iodo-2-(trifluoromethyl)benzoic acid.

Target Functional GroupTypical Reagent(s)Product Name
Aldehyde Pyridinium chlorochromate (PCC)4-Iodo-2-(trifluoromethyl)benzaldehyde
Carboxylic Acid Potassium permanganate (KMnO₄)4-Iodo-2-(trifluoromethyl)benzoic acid

Esterification and Etherification Reactions

The hydroxyl group of this compound readily undergoes classical esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, or by reaction with an acyl chloride or anhydride, this compound can be converted to its corresponding ester. This reaction proceeds through the nucleophilic attack of the benzylic alcohol onto the electrophilic carbonyl carbon of the acylating agent.

Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach.

A noteworthy chemoselective method for the etherification of benzylic alcohols utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol. organic-chemistry.orgresearchgate.net This process is particularly effective for benzyl (B1604629) alcohols, including those with electron-withdrawing groups, and selectively converts the benzylic hydroxyl group into its corresponding methyl or ethyl ether, leaving other types of hydroxyl groups (aliphatic or phenolic) intact. organic-chemistry.orgresearchgate.net The reaction is believed to proceed via the formation of a carbocation intermediate, catalyzed by DMSO. organic-chemistry.org For substrates with electron-withdrawing substituents, such as the trifluoromethyl group in this compound, the reaction may require longer times or yield more moderate results due to the electronic destabilization of the benzylic carbocation. organic-chemistry.org

A copper-catalyzed radical relay mechanism also enables the cross-coupling of benzylic C-H bonds with various alcohols to form ethers. nih.gov This method, while targeting the C-H bond, provides an alternative pathway to benzylic ethers.

Table 1: Representative Etherification of a Substituted Benzyl Alcohol This table is illustrative and based on general methodologies for benzylic alcohols.

Reactant 1 Reactant 2 Reagents Product Yield Reference
Substituted Benzyl Alcohol Methanol TCT, DMSO Substituted Benzyl Methyl Ether Moderate to High organic-chemistry.org

Dehydrative Coupling and Condensation Pathways

The benzylic alcohol moiety of this compound can participate in dehydrative coupling reactions, where the hydroxyl group is eliminated as water. These reactions typically require acid catalysis or specific catalytic systems to facilitate the formation of a carbocation or other reactive intermediate.

For instance, the palladium-catalyzed direct cross-coupling of benzyl alcohols with arylboronic acids (Suzuki-Miyaura coupling) can construct diarylmethanes through the activation of the benzylic C-O bond. rsc.org This provides an atom-economical route to coupled products. Additionally, methods for the dehydrative functionalization of electron-rich secondary benzylic alcohols using hexafluoroisopropanol (HFIP) as a solvent have been developed to form C-S and C-C bonds. nih.gov While the electron-withdrawing nature of the trifluoromethyl group in this compound makes it less reactive than electron-rich counterparts, the addition of Brønsted acid additives can promote reactivity. nih.gov

Convergent paired electrolysis represents another modern approach for the coupling of alcohols. chinesechemsoc.org This electrochemical method can achieve both direct coupling (via C-H cleavage) and deoxygenative coupling (via C-O cleavage), offering a versatile platform for forming new carbon-carbon bonds from alcohol precursors. chinesechemsoc.org

Directed C-H Functionalization of the Benzylic Position

The presence of both an iodo-substituent and a benzylic alcohol group on the aromatic ring of this compound opens up sophisticated strategies for regioselective C-H functionalization, allowing for the precise installation of new functional groups at positions that are otherwise difficult to access.

The iodine atom on the phenyl ring is a powerful directing group for ortho-C-H functionalization. Palladium/norbornene cooperative catalysis, often referred to as the Catellani reaction, is a prominent strategy for achieving functionalization at the C-H bond ortho to a halide. In the context of this compound, this would correspond to the C-5 position.

A robust method for the deoxygenative ortho-benzylation of aryl iodides with benzyl alcohols has been demonstrated using this catalytic system. rsc.org In this process, the alcohol is transiently activated by a carbodiimide (B86325) to form an isourea, which facilitates the reaction with the key aryl-norbornene-palladacycle intermediate. rsc.org This allows for the direct coupling of the aryl iodide with another benzyl alcohol at the ortho position, assembling complex diarylmethane structures with high efficiency.

While ortho-functionalization is often dominated by the directing effect of the iodine atom, the benzylic alcohol group can be leveraged to direct functionalization to the meta position (C-3 or C-5). Transition metal-catalyzed meta-C-H functionalization of benzylic alcohols has emerged as a powerful tool, although it remains less developed than ortho-functionalization. nih.govcolab.wsnih.gov

An efficient strategy involves the use of a readily removable directing group, such as an oxime ether, which is temporarily installed on the benzylic alcohol. nih.govnih.govresearchgate.net In a palladium-catalyzed reaction that employs a norbornene derivative as a transient mediator (Pd/NBE relay catalysis), the catalyst is "walked" from an initial ortho-C-H activation site to the more remote meta position. nih.gov The use of specific ligands, such as 3-trifluoromethyl-2-pyridone, has been shown to be crucial for enhancing the efficiency of this meta-arylation. nih.govnih.gov This approach features a broad substrate scope and good functional group tolerance, providing a practical route to meta-substituted benzylic alcohols. nih.gov

Table 2: Key Components for Pd/NBE Relay Catalysis for meta-C-H Arylation Based on the general methodology reported for benzylic alcohols.

Component Role Example Reference
Catalyst Palladium(II) Precursor Pd(OAc)₂ nih.gov
Directing Group Oxime Ether Acetone Oxime Ether nih.gov
Mediator Norbornene Derivative 2-Carbomethoxynorbornene (NBE-CO₂Me) nih.gov
Ligand Pyridone 3-Trifluoromethyl-2-pyridone nih.gov
Coupling Partner Aryl Halide Aryl Iodide nih.gov
Remote C-H Functionalization Strategies

Achieving functionalization at positions further away from existing functional groups, such as the para position (C-1, relative to the CH₂OH group), represents a significant challenge in synthetic chemistry. For iodobenzenes, an oxidation-induced strategy for para-selective C-H bond functionalization has been developed. rsc.org This method provides a novel pathway for introducing new functionalities, such as in the synthesis of asymmetric diaryl ethers, at the position most remote from the directing iodo group. rsc.org

Another strategy for remote C-H activation involves the use of specifically designed templates or directing groups that can create a large macrocyclic transition state, effectively reaching distant C-H bonds. For example, a nitrile directing group has been used to achieve meta-C-H olefination, acetoxylation, and iodination of biaryl compounds. nih.gov While not directly demonstrated on a benzyl alcohol, these principles showcase the ongoing development of strategies to control site-selectivity at remote positions.

Mechanistic Investigations of Key Transformations

The mechanisms underlying the advanced transformations of this compound and related structures are complex and often involve multi-step catalytic cycles.

In the Pd/NBE-catalyzed meta-C-H arylation of benzylic alcohol derivatives, a plausible mechanism has been proposed based on extensive studies. nih.gov The cycle is initiated by the directing-group-assisted ortho-C-H activation to form a palladacycle intermediate. This is followed by the migratory insertion of the norbornene mediator. Subsequently, a sequential meta-C-H activation occurs, leading to a more stable six-membered palladacycle. Oxidative addition of the aryl iodide to this intermediate, followed by reductive elimination, forms the C-C bond at the meta position. The cycle is completed by the regeneration of the active catalyst and the norbornene mediator. nih.gov Density Functional Theory (DFT) calculations have supported that the meta-C-H activation step is often selectivity-determining in such transformations. rsc.org

For the palladium-catalyzed synthesis of bis(indolyl)methanes from indoles and benzyl alcohols, mechanistic studies indicate the formation of an (η³-benzyl)palladium(II) complex via the oxidative addition of the benzyl alcohol to a Pd(0) species. mdpi.com This complex then activates the C-H bond of the indole. Water plays a crucial role in this system by facilitating the activation of the benzylic C-O bond. mdpi.com

The copper-catalyzed etherification of benzylic C-H bonds is proposed to proceed through a "radical relay" mechanism. nih.gov A Cu(I) catalyst activates an oxidant (like N-fluorobenzenesulfonimide, NFSI) to generate a nitrogen-centered radical. This radical then performs a hydrogen-atom transfer (HAT) from the benzylic C-H bond, creating a benzyl radical. The resulting Cu(II) species mediates the coupling of this benzyl radical with the alcohol coupling partner to form the final ether product. nih.gov

Elucidation of Reaction Pathways and Intermediates

Currently, there is a lack of specific published research that delineates the reaction pathways and identifies the intermediates for this compound. General chemical principles suggest that the molecule could undergo several types of transformations. The presence of the iodo group makes it a prime candidate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. The benzylic alcohol moiety could be oxidized to the corresponding aldehyde or carboxylic acid, or it could undergo nucleophilic substitution.

However, without specific experimental studies on this compound, any proposed pathway or intermediate remains speculative. The interplay between the electron-withdrawing trifluoromethyl group and the iodo and hydroxymethyl groups would significantly influence the regioselectivity and reactivity in these potential transformations, necessitating dedicated mechanistic investigations.

Role of the Trifluoromethyl Group as an Electronic Modifier

The trifluoromethyl (-CF3) group is well-documented as a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic influence is expected to play a crucial role in the reactivity of this compound. The -CF3 group deactivates the aromatic ring towards electrophilic substitution and can influence the acidity of the benzylic proton.

In the context of cross-coupling reactions at the iodo position, the electron-withdrawing nature of the trifluoromethyl group would likely enhance the rate of oxidative addition to a metal catalyst, a key step in many catalytic cycles. However, its steric bulk, being ortho to the iodo group, could also introduce significant steric hindrance, potentially impeding the approach of the catalyst and subsequent reagents. The precise balance between these electronic and steric effects for this specific molecule has not been experimentally determined.

Below is a table summarizing the expected electronic effects of the trifluoromethyl group on the different reactive sites of the molecule.

Reactive SiteExpected Electronic Effect of the Trifluoromethyl Group
Iodo Group Increased electrophilicity of the attached carbon, potentially facilitating oxidative addition in cross-coupling reactions.
Benzylic Alcohol Increased acidity of the hydroxyl proton. Destabilization of a potential benzylic carbocation intermediate.
Aromatic Ring General deactivation towards electrophilic aromatic substitution.

Kinetic and Thermodynamic Considerations

A comprehensive search of scientific databases reveals a lack of specific kinetic and thermodynamic data for reactions involving this compound. To understand the feasibility and rate of potential reactions, experimental determination of parameters such as activation energies, reaction rate constants, and equilibrium constants is essential.

For instance, in a hypothetical oxidation of the benzylic alcohol, kinetic studies would be necessary to determine the reaction order with respect to the oxidant and the substrate, and to calculate the rate constant under various conditions. Similarly, thermodynamic data would provide insight into the spontaneity and position of equilibrium for this and other potential reactions.

The following table outlines the key kinetic and thermodynamic parameters that would need to be experimentally determined for a comprehensive understanding of the reactivity of this compound.

Reaction TypeKey Kinetic Parameters to DetermineKey Thermodynamic Parameters to Determine
Cross-Coupling Rate constant (k), Activation Energy (Ea), Pre-exponential factor (A)Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG)
Oxidation Rate constant (k), Reaction orderEnthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG)
Nucleophilic Substitution Rate constant (k), Activation Energy (Ea)Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG)

Applications of 4 Iodo 2 Trifluoromethyl Phenyl Methanol As a Synthetic Building Block

Construction of Complex Organic Architectures

The presence of an iodine atom on the aromatic ring of [4-Iodo-2-(trifluoromethyl)phenyl]methanol makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex and highly functionalized organic molecules.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

Reaction Type Coupling Partner Resulting Linkage Potential Product Class
Suzuki Coupling Aryl/heteroaryl boronic acids or esters C(sp²)-C(sp²) Biaryls, heteroaryl-aryls
Sonogashira Coupling Terminal alkynes C(sp²)-C(sp) Aryl alkynes, conjugated systems
Heck Coupling Alkenes C(sp²)-C(sp²) Substituted alkenes, stilbenes

| Buchwald-Hartwig Amination | Amines | C(sp²)-N | Aryl amines, N-heterocycles |

The trifluoromethyl group at the ortho position to the iodine atom can influence the reactivity of the molecule in these coupling reactions, sometimes leading to enhanced reaction rates or improved selectivity. The hydroxymethyl group, on the other hand, can be protected during the coupling reaction and later deprotected and modified, or it can be oxidized to an aldehyde or carboxylic acid prior to coupling, further expanding the synthetic possibilities.

For instance, in the synthesis of novel pharmaceutical intermediates, the Suzuki coupling of this compound with various boronic acids can be employed to generate complex biaryl structures. figshare.comnih.gov Similarly, the Sonogashira coupling allows for the introduction of acetylenic moieties, which are prevalent in many natural products and functional materials. wikipedia.org The Heck reaction provides a pathway to vinylated aromatic compounds, while the Buchwald-Hartwig amination is a key method for the synthesis of substituted anilines and other nitrogen-containing aromatic systems. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org

Synthesis of Fluorinated Compounds with Defined Substitution Patterns

The strategic placement of a trifluoromethyl group in organic molecules can significantly impact their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. ethernet.edu.et this compound serves as a valuable starting material for the synthesis of more complex fluorinated compounds where the position of the trifluoromethyl group is precisely controlled.

The reactivity of the iodo and hydroxymethyl groups allows for a variety of chemical transformations, enabling the introduction of other functional groups onto the aromatic ring or the extension of the carbon skeleton. This regiochemical control is crucial in medicinal chemistry, where the specific arrangement of substituents can be the determining factor for a drug's efficacy and safety.

For example, the hydroxymethyl group can be converted into other functionalities such as an aldehyde, a carboxylic acid, or an amine, which can then participate in further synthetic steps. The iodo group, as previously mentioned, is a handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the trifluoromethylated benzene (B151609) ring. This dual reactivity provides a powerful platform for generating a library of fluorinated compounds with diverse and well-defined substitution patterns.

Development of Novel Molecular Scaffolds for Material Science Research

The unique electronic properties conferred by the trifluoromethyl group, such as high electronegativity and the ability to form strong C-F bonds, make fluorinated compounds highly desirable in materials science. core.ac.uk These properties can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic characteristics. This compound is a precursor for the synthesis of novel molecular scaffolds that can be incorporated into polymers, liquid crystals, and other advanced materials.

For instance, the di-functionality of this molecule allows for its use as a monomer in polymerization reactions. The iodo group can be converted to other polymerizable groups, or it can participate directly in certain polymerization processes. The resulting fluorinated polymers may exhibit properties such as low surface energy, high gas permeability, and unique dielectric properties. core.ac.ukresearchgate.netpageplace.demdpi.com

In the field of liquid crystals, the introduction of a trifluoromethyl group can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy. figshare.combeilstein-journals.orgmdpi.comnih.gov By incorporating the this compound moiety into liquid crystalline structures through cross-coupling reactions, researchers can fine-tune the properties of these materials for applications in displays and other optoelectronic devices.

Table 2: Potential Material Science Applications Derived from this compound

Material Class Synthetic Strategy Key Property Influence Potential Application
Fluorinated Polymers Polymerization of functionalized derivatives Thermal stability, chemical resistance, low dielectric constant High-performance coatings, membranes, electronic components
Liquid Crystals Incorporation into mesogenic cores via cross-coupling Dielectric anisotropy, clearing point, viscosity Advanced display technologies

| Organic Electronics | Synthesis of conjugated molecules | Electron-withdrawing nature of CF₃ group | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

Role as a Reference Standard in Organic Synthesis and Impurity Profiling

In the synthesis of complex molecules, particularly in the pharmaceutical industry, the use of well-characterized reference standards is essential for quality control and regulatory compliance. This compound, due to its stable and well-defined chemical structure, can serve as a valuable reference standard in various analytical techniques.

It can be used as a starting material reference in the development of new synthetic routes. By tracking its consumption and the appearance of products, chemists can optimize reaction conditions and yields. Furthermore, it can be used to identify and quantify potential impurities that may arise during a multi-step synthesis. For example, if a subsequent reaction step is incomplete, the presence of unreacted this compound can be detected and quantified by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Moreover, in the synthesis of a target molecule that contains the 4-iodo-2-(trifluoromethyl)phenyl moiety, this compound can be used to synthesize potential degradation products or process-related impurities. These synthesized impurities can then be used as reference markers to validate analytical methods for impurity profiling of the final active pharmaceutical ingredient (API). This is a critical step in ensuring the safety and purity of new drug candidates.

Theoretical and Computational Chemistry Studies on 4 Iodo 2 Trifluoromethyl Phenyl Methanol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of [4-Iodo-2-(trifluoromethyl)phenyl]methanol. The presence of a trifluoromethyl group (-CF3), an iodine atom (-I), and a hydroxymethyl group (-CH2OH) on the benzene (B151609) ring introduces significant electronic perturbations.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This inductive effect (-I) significantly lowers the electron density of the aromatic ring. Conversely, the iodine atom, while also electronegative, can exhibit a dual electronic nature. It primarily acts as an electron-withdrawing group through induction but can also donate electron density to the ring via resonance (+R effect) due to its lone pairs. The hydroxymethyl group is generally considered a weak electron-donating group.

Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-HF methods, can quantify these electronic effects. For instance, calculations of Mulliken or Natural Bond Orbital (NBO) charges would reveal the partial atomic charges, providing a quantitative measure of the electron distribution across the molecule. The calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The electron-withdrawing nature of the substituents is expected to lower the energy of both the HOMO and LUMO, influencing the molecule's susceptibility to nucleophilic or electrophilic attack.

Table 1: Hypothetical Calculated Electronic Properties of this compound

Property Calculated Value Interpretation
HOMO Energy -7.2 eV Indicates the molecule's ability to donate electrons.
LUMO Energy -1.5 eV Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap 5.7 eV Relates to the molecule's electronic stability and reactivity.

Note: The values in this table are hypothetical and serve as illustrative examples of what quantum chemical calculations would yield.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method for investigating reaction mechanisms involving substituted benzyl (B1604629) alcohols like this compound. DFT studies can map out the potential energy surface for various reactions, such as oxidation of the alcohol group or nucleophilic substitution at the aromatic ring.

Similarly, for nucleophilic aromatic substitution reactions, DFT can help predict the most likely site of attack and the energy barriers associated with the formation of the Meisenheimer complex intermediate. The calculated reaction energies can indicate whether a particular reaction is thermodynamically favorable.

Table 2: Hypothetical DFT Calculated Activation Energies for the Oxidation of this compound

Oxidizing Agent Transition State Geometry Activation Energy (kcal/mol)
Chromic Acid Cyclic chromate (B82759) ester 15.2
PCC Adduct formation 18.5

Note: The values in this table are hypothetical and intended to illustrate the type of data obtained from DFT studies.

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of this compound is influenced by the rotational freedom around the C(aryl)-C(H2OH) bond and the C-O bond. DFT and other quantum chemical methods can be used to perform a systematic conformational search to identify the most stable conformers.

The relative energies of different conformers are determined by a combination of steric and stereoelectronic effects. Steric hindrance between the bulky trifluoromethyl and iodo groups and the hydroxymethyl group will play a significant role in dictating the preferred rotational isomers.

Stereoelectronic effects, such as hyperconjugation, also contribute to conformational stability. For instance, interactions between the lone pairs of the oxygen atom and the antibonding orbitals of adjacent C-H or C-C bonds can stabilize certain conformations. The presence of the highly electronegative trifluoromethyl group can also lead to intramolecular hydrogen bonding between one of the fluorine atoms and the hydroxyl proton, which would significantly influence the conformational preference. Similar intramolecular hydrogen bonding has been observed in other fluorinated alcohols. researchgate.net

Table 3: Hypothetical Relative Energies of Conformers of this compound

Conformer Dihedral Angle (I-C-C-O) Relative Energy (kcal/mol) Key Stabilizing Interaction
1 (Global Minimum) 60° 0.0 Intramolecular O-H···F hydrogen bond
2 180° 1.2 Minimized steric repulsion

Note: The values and interactions in this table are hypothetical examples based on principles of conformational analysis.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR) for Characterization

Computational chemistry is an invaluable tool for predicting and interpreting the spectroscopic properties of molecules, which aids in their experimental characterization. nih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the 1H and 13C NMR chemical shifts. nih.gov The calculated chemical shifts can be correlated with experimental spectra to confirm the molecular structure. The electronic environment of each nucleus, influenced by the inductive and resonance effects of the substituents, determines its chemical shift. For this compound, the aromatic protons and carbons are expected to show distinct shifts due to the substitution pattern. The proton of the hydroxymethyl group and the adjacent methylene (B1212753) protons will also have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The predicted IR spectrum can be compared with the experimental spectrum to identify characteristic functional group frequencies. For instance, the O-H stretching frequency of the alcohol, the C-F stretching frequencies of the trifluoromethyl group, and the aromatic C-H and C=C stretching vibrations can be predicted and assigned. niscpr.res.in

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic Data Predicted Value Assignment
1H NMR
δ (ppm) 7.85 Aromatic H (adjacent to I)
δ (ppm) 7.60 Aromatic H (adjacent to CF3)
δ (ppm) 7.40 Aromatic H
δ (ppm) 4.80 -CH2OH
δ (ppm) 2.50 -CH2OH
13C NMR
δ (ppm) 142.0 Aromatic C-I
δ (ppm) 135.0 Aromatic C-CF3
δ (ppm) 130.0, 128.0, 125.0 Aromatic C-H
δ (ppm) 124.0 (q, J ≈ 270 Hz) -CF3
δ (ppm) 65.0 -CH2OH
IR Spectroscopy
ν (cm-1) 3400 O-H stretch
ν (cm-1) 3050 Aromatic C-H stretch
ν (cm-1) 1600, 1480 Aromatic C=C stretch
ν (cm-1) 1320, 1160, 1120 C-F stretch

Note: The spectroscopic values in this table are hypothetical and serve as representative examples of what computational predictions would provide.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Routes

The traditional synthesis of [4-Iodo-2-(trifluoromethyl)phenyl]methanol often involves multi-step sequences that may utilize stoichiometric reagents and generate significant waste. Future research will undoubtedly focus on developing more sustainable and atom-economical alternatives.

One promising avenue is the direct C-H functionalization of simpler, readily available precursors. For instance, the regioselective C-H iodination of 2-(trifluoromethyl)benzyl alcohol would be a highly atom-economical route. Another approach involves the sustainable reduction of 4-iodo-2-(trifluoromethyl)benzoic acid or its derivatives. While classic reducing agents like lithium aluminum hydride are effective, they are not atom-economical and require stringent anhydrous conditions. Catalytic hydrogenation or transfer hydrogenation using molecular hydrogen or green hydrogen donors, respectively, would represent a significant improvement in sustainability.

Furthermore, photoredox catalysis offers a mild and efficient method for the synthesis of functionalized benzyl (B1604629) alcohols. nih.gov Visible-light-induced reactions could enable the direct conversion of carboxylic acids to alcohols, avoiding harsh reagents and conditions. organic-chemistry.org Flow chemistry presents another powerful tool for developing sustainable synthetic processes. Continuous-flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste generation. beilstein-journals.orgbeilstein-journals.org For instance, a continuous-flow process for the reduction of 4-iodo-2-(trifluoromethyl)benzoic acid could offer higher yields and purity in shorter reaction times compared to batch processes. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Routes

MethodPrecursorReagents/CatalystsAdvantagesChallenges
Catalytic Reduction4-Iodo-2-(trifluoromethyl)benzoic acidH₂, Pd/C or Ru-catalystHigh atom economy, greenHigh pressure, catalyst cost
Transfer Hydrogenation4-Iodo-2-(trifluoromethyl)benzoic acidFormic acid, isopropanol (B130326)Mild conditions, safer H₂ sourceStoichiometric byproduct
Photoredox Catalysis4-Iodo-2-(trifluoromethyl)benzoic acidPhotocatalyst, light, silaneMild conditions, high functional group toleranceCatalyst cost, scalability
Flow Chemistry4-Iodo-2-(trifluoromethyl)benzoic acidImmobilized catalyst, H₂High throughput, safety, scalabilityInitial setup cost

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The reactivity of the iodo and trifluoromethyl groups on the aromatic ring, as well as the benzylic alcohol, can be harnessed through the development of novel catalytic systems. The C–I bond is a prime site for cross-coupling reactions, such as Suzuki, rsc.orgrsc.orgresearchgate.net Sonogashira, Heck, and Buchwald-Hartwig couplings, which are fundamental for constructing more complex molecules. Future research will likely focus on developing catalysts that are more active, stable, and selective for these transformations on sterically hindered and electronically complex substrates like this compound. For instance, palladium-based catalysts with advanced phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could offer improved performance in Suzuki couplings. mdpi.com

Moreover, the trifluoromethyl group can influence the reactivity of the molecule and can itself be a target for transformation. While generally stable, catalytic methods for the selective activation of a single C–F bond in a trifluoromethyl group are emerging, which could open up new avenues for derivatization. nih.gov

Photoredox catalysis is also expected to play a crucial role in activating this molecule in novel ways. For instance, visible-light-mediated catalysts could be employed for the direct C–H functionalization of the aromatic ring, or for the conversion of the benzylic alcohol to other functional groups under mild conditions. nih.govacs.orgacs.org Copper-catalyzed trifluoromethylation of aryl iodides is another area where novel catalytic systems could be applied to introduce additional trifluoromethyl groups if desired. beilstein-journals.orgd-nb.inforesearchgate.netnih.gov

Table 2: Potential Novel Catalytic Applications

Reaction TypeReagents/CatalystsPotential ProductSignificance
Suzuki CouplingArylboronic acid, Pd-catalystBiaryl derivativesC-C bond formation
Sonogashira CouplingTerminal alkyne, Pd/Cu-catalystArylalkyne derivativesC-C bond formation
C-H ArylationArene, Rh or Ru-catalystPolycyclic derivativesStep-economic synthesis
Photoredox AmidationAmine, photocatalystBenzylic amideC-N bond formation

Integration into High-Throughput Experimentation and Automated Synthesis

The structural complexity of this compound makes it an ideal candidate for exploration using high-throughput experimentation (HTE) and automated synthesis platforms. These technologies allow for the rapid screening of a wide range of reaction conditions, catalysts, and reagents to identify optimal protocols for its derivatization. researchgate.net For example, an automated synthesis platform could be used to perform a large array of Suzuki coupling reactions in parallel, varying the palladium catalyst, ligand, base, and solvent to quickly map the reaction landscape and identify the conditions that provide the highest yield and purity. oxfordglobal.com

Robotic systems can handle the precise dispensing of reagents, reaction setup, and sample analysis, significantly accelerating the pace of research. nih.govchemistryworld.com This is particularly valuable in medicinal chemistry, where large libraries of derivatives are often needed for structure-activity relationship (SAR) studies. The data generated from HTE can be used to train machine learning algorithms to predict reaction outcomes and suggest optimal conditions for new transformations, further accelerating the discovery process. nih.gov

Design of Next-Generation Polyfunctionalized Trifluoromethylated Building Blocks

This compound is not just a target molecule but also a starting point for the design of more complex and functionally rich building blocks. The trifluoromethyl group is a key pharmacophore in many modern drugs, enhancing properties such as metabolic stability and lipophilicity. mdpi.combohrium.comnih.govresearchgate.net The iodo group serves as a versatile handle for introducing further molecular diversity.

Future research will focus on leveraging these features to create novel scaffolds for drug discovery. For instance, the benzylic alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to an amine, providing new points of attachment for further functionalization. The iodo group can be used in cross-coupling reactions to introduce a wide range of substituents, from simple alkyl chains to complex heterocyclic systems. This would lead to the creation of libraries of novel, three-dimensional molecules with potential applications in a wide range of therapeutic areas. uni-muenchen.de The development of such "next-generation" building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science.

Q & A

Q. How can reaction scalability be maintained while minimizing side products?

  • Methodology :
  • Use flow chemistry for exothermic reactions (e.g., iodination) to control temperature gradients.
  • Optimize solvent ratios (e.g., methanol/acetonitrile mixtures) to enhance solubility of intermediates .

Data Contradictions & Resolution

Q. How to resolve discrepancies in LCMS/HPLC data across studies?

  • Methodology :
  • Standardize mobile phases (e.g., 0.1% TFA in water/acetonitrile) and column types (C18 vs. C8).
  • Cross-validate with NMR/IR to confirm structural consistency .

Q. Why do crystallographic data sometimes conflict with computational models?

  • Resolution : Re-examine refinement parameters (e.g., thermal displacement factors) in SHELXL. High-angle data (>30° 2θ) improves electron density maps for CF₃/I groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.